![molecular formula C11H17ClN2O2S B2913908 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride CAS No. 2095408-98-1](/img/structure/B2913908.png)
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride
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Overview
Description
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride , commonly referred to as AEBSF , is a synthetic organic compound. It belongs to the class of benzenesulfonyl fluorides and is widely used as a protease inhibitor in various biochemical and biological studies . AEBSF is particularly valuable for preserving protein integrity by inhibiting proteolytic degradation.
Molecular Structure Analysis
The molecular formula of AEBSF is C8H10FNO2S · HCl , with a molecular weight of approximately 239.69 g/mol . Its chemical structure consists of a benzene ring with a cyclopropyl group attached to it, along with an aminoethyl group and a sulfonamide functional group. The hydrochloride salt ensures water solubility and stability .
Scientific Research Applications
Synthesis and Characterization
Sulfonamide compounds, such as 4-Amino-N-(2-hydroxy-4-pentadecylbenzenesulfonamide), have been synthesized through reactions involving specific aldehydes and aminobenzenesulfonamide in the presence of acetic acid in ethanol. These processes have been characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis, showcasing the diversity and complexity in the synthesis of sulfonamide derivatives (G. Naganagowda & A. Petsom, 2011).
Antimycobacterial Agents
Sulfonamides with tunable cysteine-activated SO2 release profiles have shown potent antimycobacterial activity, with N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrating higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Satish R. Malwal et al., 2012).
Oxidation Catalysts
Sulfonamide-substituted iron phthalocyanines have been designed considering solubility and stability, leading to remarkable stability under oxidative conditions. These compounds have been utilized in the oxidation of olefins, showcasing their potential as oxidation catalysts (Umit Işci et al., 2014).
Anticancer Activity
New sulfonamide derivatives have demonstrated pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines, highlighting their potential as anticancer agents (A. Cumaoğlu et al., 2015).
Anticonvulsant Activity
4-Aminobenzenesulfonamide derivatives with branched-alkylamide moieties have been evaluated for their inhibition of carbonic anhydrase isoforms and shown promising anticonvulsant activity. These findings indicate the potential therapeutic applications of sulfonamide derivatives in treating epilepsy (Naama Hen et al., 2011).
Antimicrobial Study
Novel sulfonamide derivatives have been synthesized and demonstrated significant antimicrobial activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents (S. Vanparia et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, which prevents these enzymes from catalyzing their typical reactions . This modification results in the inhibition of several serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin impacts protein digestion, while the inhibition of plasmin, kallikrein, and thrombin affects blood clotting . Moreover, AEBSF’s inhibition of these enzymes can also impact immune response and cell division, as serine proteases play a role in these processes .
Pharmacokinetics
It is known that aebsf is water-soluble . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability
Result of Action
The inhibition of serine proteases by AEBSF can have several cellular and molecular effects. For example, it can prevent protein degradation, which is particularly useful in the process of protein purification . Additionally, AEBSF has been reported to prolong the survival of mice infected with Toxoplasma gondii and inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Action Environment
The action of AEBSF can be influenced by environmental factors. For instance, the stability of AEBSF in aqueous solution is pH-dependent. Solutions of AEBSF at pH less than 7 are stable for up to six months when stored in the refrigerator . Solutions at ph greater than 7 are less stable . Therefore, the pH of the environment can significantly impact the efficacy and stability of AEBSF .
properties
IUPAC Name |
4-(2-aminoethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-8-7-9-1-5-11(6-2-9)16(14,15)13-10-3-4-10;/h1-2,5-6,10,13H,3-4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPCOOCDYUAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride |
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